(3-Sulfosulfanylpropylamino)cyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Sulfosulfanylpropylamino)cyclododecane is a complex organic compound that features a cyclododecane ring structure with a sulfosulfanylpropylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Sulfosulfanylpropylamino)cyclododecane typically involves the reaction of cyclododecane with a sulfosulfanylpropylamine derivative. The process may include steps such as sulfonation, amination, and cyclization under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. This includes precise temperature control, pressure regulation, and the use of industrial-grade reagents to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Sulfosulfanylpropylamino)cyclododecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
(3-Sulfosulfanylpropylamino)cyclododecane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions
Biology: The compound is studied for its potential biological activity and interactions with biomolecules
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient
Industry: It is utilized in the production of polymers, coatings, and other industrial materials
Wirkmechanismus
The mechanism of action of (3-Sulfosulfanylpropylamino)cyclododecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cycloalkanes and sulfonamide derivatives, such as cyclohexane, cyclooctane, and sulfanilamide .
Uniqueness
(3-Sulfosulfanylpropylamino)cyclododecane is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
37018-38-5 |
---|---|
Molekularformel |
C15H31NO3S2 |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
(3-sulfosulfanylpropylamino)cyclododecane |
InChI |
InChI=1S/C15H31NO3S2/c17-21(18,19)20-14-10-13-16-15-11-8-6-4-2-1-3-5-7-9-12-15/h15-16H,1-14H2,(H,17,18,19) |
InChI-Schlüssel |
PGOTXBFCPBIKBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(CCCCC1)NCCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.